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molecular formula C18H19N3 B8670700 1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile CAS No. 686344-69-4

1-Benzhydryl-3-(methylamino)azetidine-3-carbonitrile

Cat. No. B8670700
M. Wt: 277.4 g/mol
InChI Key: SAHXFPDBSMDXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176210B2

Procedure details

To a solution of 1-benzhydrylazetidin-3-one (2.13 g, 8.98 mmol) in methanol (17 ml) was added methylamine hydrochloride (1.21 g, 18.0 mmol) and then acetic acid (1.03 ml, 18.0 mmol) at room temperature. After stirring for 5 minutes, solid KCN (1.17 g, 18.0 mmol) was added and the mixture was heated to 60° C. for 19 hours. The reaction was cooled; the solid product was collected by vacuum filtration, rinsed with methanol, and then dried, in vacuo, to afford I-3A-2a as a colorless solid (2.50 g, quantitative): +ESI MS (M+1) 278.3; 1H NMR (400 MHz, CD2Cl2) δ 7.43 (d, J=7.5 Hz, 4H), 7.29 (t, J=7.5 Hz, 4H), 7.23 (t, J=7.3 Hz, 2H), 4.45 (s, 1H), 3.55 (d, J=7.5 Hz, 2H), 3.15 (d, J=7.1 Hz, 2H), 2.40 (s, 3H).
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.17 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][C:16](=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:20][NH2:21].C(O)(=O)C.[C-:26]#[N:27].[K+]>CO>[CH:1]([N:14]1[CH2:17][C:16]([NH:27][CH3:26])([C:20]#[N:21])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)=O
Name
Quantity
1.21 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
17 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.17 g
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
the solid product was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with methanol
CUSTOM
Type
CUSTOM
Details
dried, in vacuo
CUSTOM
Type
CUSTOM
Details
to afford I-3A-2a as a colorless solid (2.50 g, quantitative)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C#N)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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